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Compound of Interest

Compound Name: 2-Ethoxybutanoic acid
CAS No.: 56674-70-5
Cat. No.: B3384664
Get Quote
. J

Introduction & Compound Profile

2-Ethoxybutanoic acid (CAS: 56674-70-5) is a short-chain

-alkoxy carboxylic acid utilized as a chiral building block in the synthesis of pharmaceutical
prodrugs (e.g., corticosteroid esters) and as a metabolic probe in lipophilicity studies.[1][2][3][4]
Its structure features a carboxylic acid moiety adjacent to an ether linkage, creating a distinct
electronic environment that is readily identifiable via multi-modal spectroscopy.

¢ |[UPAC Name: 2-Ethoxybutanoic acid[5]
e Molecular Formula:
e Molecular Weight: 132.16 g/mol

o Key Structural Features: Chiral center at C2, Ethoxy ether group, Carboxylic acid terminus.

Structural Elucidation Strategy
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The structural validation of 2-Ethoxybutanoic acid relies on the correlation of three orthogonal
datasets:

¢ Mass Spectrometry (MS): Confirms molecular mass and reveals the stability of the

-alkoxy cation via fragmentation.

« Infrared Spectroscopy (IR): Identifies the dual oxygenated functionality (Acid COOH + Ether
C-0).

» Nuclear Magnetic Resonance (NMR): Maps the carbon skeleton and confirms the position of
the ethoxy substituent via spin-spin coupling constants (

-values).

Spectroscopic Correlation Map

The following diagram illustrates the logical flow from chemical structure to specific spectral
signals.
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Figure 1: Spectroscopic correlation map linking structural moieties to diagnostic analytical
signals.

Nuclear Magnetic Resonance (NMR) Data

NMR is the primary tool for purity assessment and structural verification. The presence of the
ethoxy group creates a distinct splitting pattern compared to the parent butyric acid.

H NMR Spectroscopy (500 MHz, CDCI )

The proton spectrum is characterized by the downfield shift of the

-proton (H-2) and the methylene protons of the ethoxy group.
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-proton (H-2) is the most critical purity indicator. In the precursor (2-bromobutanoic acid), this
signal appears significantly downfield (~4.2—4.4 ppm). A shift to ~3.9 ppm confirms substitution
by the ethoxy group.

C NMR Spectroscopy (125 MHz, CDCI )

The carbon spectrum confirms the backbone length and the oxidation state of the carbonyl.
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Mass Spectrometry (MS) Profile

Mass spectrometry of

-alkoxy acids is dominated by

-cleavage mechanisms. The molecular ion is often weak, requiring analysis of fragment ions for
identification.

lonization Mode: Electron Impact (El, 70 eV)

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

m/z (Mass-to-

Relative Intensity

Fragment Identity

Mechanism

Charge)
Molecular lon (Weak

132 <5% Ny
stability).
-Cleavage: Loss of the
carboxyl radical (

87 100% (Base Peak) ) generates the stable
oxonium ion (
).
Secondary

59 40 - 60% fragmentation of the
ether chain.
Characteristic of

45 20 - 30% or carboxylic acids and
ethyl ethers.

29 40 - 50% Ethyl cation.

Interpretation: The base peak at

87 is diagnostic for 2-ethoxybutanoic acid. It represents the loss of 45 Da (COOH) from the
molecular ion (132 Da). This "M-45" peak distinguishes the compound from non-alpha-
substituted isomers where the molecular ion might be more prominent or fragmentation

pathways differ.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional groups, particularly the "carboxylic

acid dimer" features.

e O-H Stretch (Acid): 2500 — 3300 cm

. Appears as a very broad, jagged absorption band (often called a "beard") due to strong
hydrogen bonding of the acid dimers.
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e C-H Stretch (Aliphatic): 2850 — 2980 cm

. Superimposed on the O-H broad band.
e C=0 Stretch (Carbonyl): 1710 — 1730 cm
. A strong, sharp peak characteristic of saturated aliphatic acids.

e C-O Stretch (Ether/Acid): 1100 — 1300 cm

. Multiple bands corresponding to the C-O-C ether stretch and the C-O-H acid stretch.

Synthesis & Purity Profiling Context

In drug development, 2-Ethoxybutanoic acid is typically synthesized via the Williamson ether
synthesis using 2-bromobutanoic acid and sodium ethoxide.

Key Impurities to Monitor:
e 2-Bromobutanoic acid (Starting Material): Monitor via
H NMR (triplet at ~4.2 ppm).
» Crotonic Acid derivatives: Elimination byproducts (vinylic protons at 5.8-7.0 ppm).

o Ethyl 2-ethoxybutanoate: The ester byproduct if reaction quenching is inefficient (Ethyl ester
quartet at ~4.1 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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